2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one
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Overview
Description
2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C10H9BrF2O3 It is a brominated ethanone derivative, characterized by the presence of difluoromethoxy and methoxy groups on the phenyl ring
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Like many other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Preparation Methods
The synthesis of 2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the selective bromination of 4-(difluoromethoxy)-3-methoxyacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Comparison with Similar Compounds
2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one can be compared with similar compounds such as:
2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone: This compound has a fluorine atom instead of the difluoromethoxy group, which may result in different reactivity and applications.
Bromo-4-fluoroacetophenone:
2-Bromo-1-fluoro-4-iodobenzene: The presence of both bromine and iodine atoms can lead to unique reactivity patterns and applications in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O3/c1-15-9-4-6(7(14)5-11)2-3-8(9)16-10(12)13/h2-4,10H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDVLGSAZFBORY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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